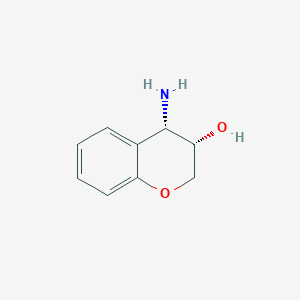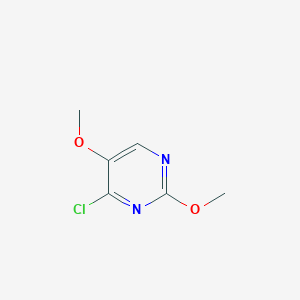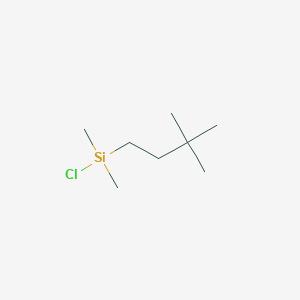![molecular formula C14H35NO7Si2 B1588776 2-[双(3-(三甲氧基硅烷基)丙基)氨基]乙醇 CAS No. 264128-94-1](/img/structure/B1588776.png)
2-[双(3-(三甲氧基硅烷基)丙基)氨基]乙醇
描述
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is a silane coupling agent widely used in various fields such as medical research, environmental research, and industrial research. This compound is known for its ability to promote adhesion between different materials, forming hybrid materials with enhanced properties .
科学研究应用
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as metals and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- typically involves the reaction of 3-(trimethoxysilyl)propylamine with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process is optimized to achieve high yields and minimize by-products .
化学反应分析
Types of Reactions
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups can condense with other silanol groups or with hydroxyl groups on surfaces, forming strong covalent bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often performed under mild heating to accelerate the reaction and ensure complete condensation.
Major Products Formed
The major products formed from these reactions include siloxane-linked polymers and hybrid materials with enhanced mechanical and chemical properties .
作用机制
The mechanism of action of Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- involves the formation of silanol groups upon hydrolysis. These silanol groups can then condense with other silanol groups or with hydroxyl groups on surfaces, forming strong covalent bonds. This process enhances the adhesion between different materials and improves the mechanical and chemical properties of the resulting hybrid materials .
相似化合物的比较
Similar Compounds
3-(Trimethoxysilyl)propylamine: A similar silane coupling agent with one trimethoxysilyl group.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains two amino groups and one trimethoxysilyl group.
(3-Aminopropyl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is unique due to its dual trimethoxysilyl groups, which provide enhanced reactivity and the ability to form stronger and more stable hybrid materials compared to similar compounds .
属性
IUPAC Name |
2-[bis(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H35NO7Si2/c1-17-23(18-2,19-3)13-7-9-15(11-12-16)10-8-14-24(20-4,21-5)22-6/h16H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSKPBHBMSRBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCO)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H35NO7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432701 | |
| Record name | Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264128-94-1 | |
| Record name | Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


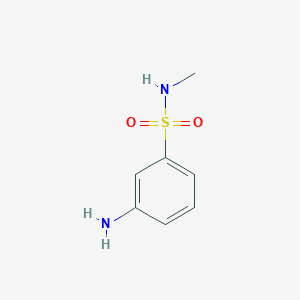

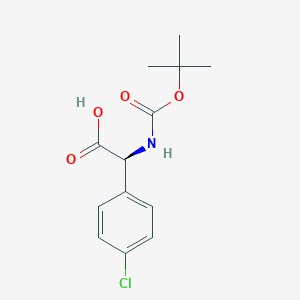



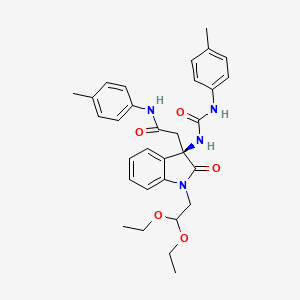

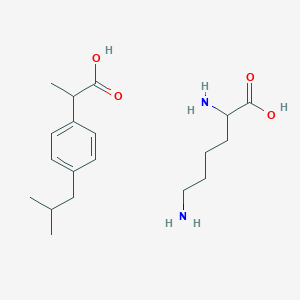

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)
